REACTION_CXSMILES
|
Cl.C([Si](C)(C)[O:7][CH:8]1[CH2:15][CH2:14][CH2:13][CH:12]([NH2:16])[CH2:11][CH2:10][CH2:9]1)(C)(C)C>CC(O)C>[NH2:16][CH:12]1[CH2:13][CH2:14][CH2:15][CH:8]([OH:7])[CH2:9][CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
5-(tert-butyl-dimethyl-silanyloxy)-cyclooctylamine
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OC1CCCC(CCC1)N)(C)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The isopropanol was removed under reduced pressure
|
Type
|
WASH
|
Details
|
the resulting aqueous solution washed with t-butylmethylether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCCC(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 138.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |